molecular formula C11H6Cl2N4 B8793837 3-(2,5-Dichloropyrimidin-4-yl)pyrazolo[1,5-a]pyridine

3-(2,5-Dichloropyrimidin-4-yl)pyrazolo[1,5-a]pyridine

Cat. No.: B8793837
M. Wt: 265.09 g/mol
InChI Key: PJLONOKQQCUQEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Dichloropyrimidin-4-yl)pyrazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C11H6Cl2N4 and its molecular weight is 265.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H6Cl2N4

Molecular Weight

265.09 g/mol

IUPAC Name

3-(2,5-dichloropyrimidin-4-yl)pyrazolo[1,5-a]pyridine

InChI

InChI=1S/C11H6Cl2N4/c12-8-6-14-11(13)16-10(8)7-5-15-17-4-2-1-3-9(7)17/h1-6H

InChI Key

PJLONOKQQCUQEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2C=C1)C3=NC(=NC=C3Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

K2CO3 (20.82 g, 150.65 mmol) and KOH (16.91 g, 301.31 mmol) were added in one portion to a mixture of (E)-4-(2-butoxyvinyl)-2,5-dichloropyrimidine (Intermediate 22, 74.46 g, 301.31 mmol) and 1-aminopyridinium iodide (66.9 g, 301.31 mmol) in DMSO (1.415 L) at r.t. The mixture was stirred at r.t. for 1.5 h and then at 90° C. for 4 h. After cooling, the mixture was diluted with water (5 L) and stirred for 0.5 h. The resulting solid was collected by filtration and washed with water (5 L). Purification by FCC, eluting with 0-20% EtOAc in CH2Cl2 gave the title compound (16.2 g, 20%) as a cream solid after trituration with diethyl ether; 1H NMR: 7.29 (1H, td), 7.74 (1H, ddd), 8.58 (1H, dt), 8.82 (1H, s), 8.98 (1H, dt), 9.10 (1H, s). m/z: ES+, MH+ 264.89.
Name
Quantity
20.82 g
Type
reactant
Reaction Step One
Name
Quantity
16.91 g
Type
reactant
Reaction Step One
Quantity
74.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
66.9 g
Type
reactant
Reaction Step One
Name
Quantity
1.415 L
Type
solvent
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step Two
Yield
20%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.